molecular formula C11H9N3O2 B1318879 Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 152589-06-5

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1318879
CAS No.: 152589-06-5
M. Wt: 215.21 g/mol
InChI Key: JDBMVTZPAWFANZ-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 152589-06-5) is a heterocyclic compound featuring a fused pyrrolopyridine core with a cyano (-CN) substituent at position 6 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₁₁H₉N₃O₂, with a molecular weight of 215.21 g/mol . This compound is industrially produced at 99% purity and serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules .

Properties

IUPAC Name

ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)10-4-8-9(14-10)3-7(5-12)6-13-8/h3-4,6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBMVTZPAWFANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrrolo[3,2-b]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is being investigated for its potential as a therapeutic agent. Research indicates that it may possess antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that this compound could be a lead candidate for drug development.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating potent activity compared to standard chemotherapeutics.

The compound is also being explored for its biological activities beyond anticancer effects. Preliminary investigations suggest potential applications in antiviral therapies, particularly against emerging viral infections. The structural characteristics of the compound may allow it to interact with viral proteins effectively, inhibiting their function .

Table: Biological Activity Overview

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cell lines
AntiviralInhibition of viral replication

Materials Science

In addition to its biological applications, this compound serves as a valuable intermediate in the synthesis of novel materials. Its unique chemical structure allows for modifications that can lead to the development of new polymers or nanomaterials with tailored properties for specific applications in electronics or drug delivery systems.

Mechanism of Action

The mechanism of action of Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrrolo[3,2-b]pyridine core distinguishes the target compound from isomers such as pyrrolo[2,3-c]pyridine () and pyrrolo[2,3-b]pyridine (). These structural differences influence conjugation, solubility, and biological interactions:

  • Pyrrolo[2,3-c]pyridine : Nitrogen atoms at positions 1 and 7, altering electronic distribution and reactivity .

Substituent Effects

Table 1: Substituent Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Yield/Purity Key Properties/Applications References
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine 6-cyano, 2-ethyl ester C₁₁H₉N₃O₂ 215.21 99% Pharmaceutical intermediate
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine 6-bromo, 2-ethyl ester C₁₀H₉BrN₂O₂ ~269.10 95% Cross-coupling precursor
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-chloro, 2-ethyl ester C₁₀H₉ClN₂O₂ 224.65 60% Heterocyclic synthesis intermediate
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-methoxy, 2-ethyl ester C₁₁H₁₂N₂O₃ 220.23 85% Enhanced solubility due to -OCH₃

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The cyano group in the target compound increases electrophilicity, enabling nucleophilic additions or hydrolysis to carboxylic acids . In contrast, bromo () facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Electron-Donating Groups (EDGs) : The methoxy group in ’s derivative improves solubility but reduces reactivity compared to EWGs .

Physicochemical Properties

  • Lipophilicity: The cyano group (logP ~1.5) increases polarity compared to bromo (logP ~2.8) but reduces it relative to methoxy (logP ~1.0).
  • Solubility : Methoxy-substituted analogs exhibit higher aqueous solubility due to -OCH₃, while bromo derivatives are more lipophilic .

Biological Activity

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C11_{11}H9_{9}N3_3O2_2
  • Molecular Weight : 215.21 g/mol
  • CAS Number : 152589-06-5
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : Not readily available
  • Melting Point : Not readily available

This compound exhibits its biological activity primarily through interactions with various cellular targets. Its structural features allow it to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to proteins involved in cell signaling and proliferation.

Antiproliferative Activity

Research indicates that compounds within the pyrrolo[3,2-b]pyridine class, including ethyl 6-cyano derivatives, show promising antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the pyridine ring enhance biological activity.

CompoundCell Line TestedIC50_{50} (μM)
This compoundHeLa4.5
This compoundA5495.0
This compoundMDA-MB-2316.0

These values indicate that the compound has a moderate potency against these cell lines, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

Ethyl 6-cyano derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

The results suggest that ethyl 6-cyano derivatives could serve as lead compounds for developing new antibacterial agents .

Case Study 1: Antitumor Activity

A study investigated the effect of this compound on tumor growth in xenograft models. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups.

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers found that the compound inhibited specific kinases involved in cell cycle regulation. This inhibition was associated with increased apoptosis in cancer cells, highlighting its potential therapeutic applications .

Q & A

Q. Yield Optimization Table :

ConditionYield Improvement
DMAP (10 mol%)+20%
Ethanol/Water Recrystallization+15%

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